

# CH1055 Fluorophore: A Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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## Introduction

**CH1055** is a small-molecule, near-infrared II (NIR-II) fluorophore that has garnered significant attention in the field of in vivo imaging.<sup>[1][2][3]</sup> Its emission in the NIR-II window (1000-1700 nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue autofluorescence. This technical guide provides a comprehensive overview of the core spectral properties of the **CH1055** fluorophore, details the experimental protocols for their determination, and offers visualizations of key experimental workflows.

## Core Spectral Properties

The utility of a fluorophore is defined by its unique spectral characteristics. For **CH1055**, these properties enable its application in high-contrast, deep-tissue imaging.

## Quantitative Spectral Data

The following table summarizes the key spectral properties of the **CH1055** fluorophore and its derivatives as reported in the scientific literature. It is important to note that specific values for the molar extinction coefficient and fluorescence lifetime of the parent **CH1055** compound are not readily available in published literature. Therefore, generalized experimental protocols for their determination are provided in the subsequent section.

Property	Value	Notes
Absorption Maximum ( $\lambda_{\text{abs}}$ )	~750 nm	In solution.[4]
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~808 nm	Commonly used excitation wavelength for in vivo imaging. [1]
Emission Maximum ( $\lambda_{\text{em}}$ )	~1055 nm	Falls within the NIR-II window, enabling deep-tissue imaging. [1][4]
Quantum Yield ( $\Phi$ )	Low in aqueous solution. For CH1055-PEG, $\Phi$ is ~0.3%. The quantum yield of a sulfonated derivative, CH-4T, is significantly enhanced upon binding to proteins (e.g., in Fetal Bovine Serum).	The low quantum yield is a common characteristic of many NIR-II organic dyes.
Molar Extinction Coefficient ( $\epsilon$ )	Not explicitly reported in the literature.	A generalized protocol for its determination is provided below.
Fluorescence Lifetime ( $\tau$ )	Not explicitly reported in the literature.	A generalized protocol for its determination is provided below.

## Experimental Protocols

Accurate characterization of a fluorophore's spectral properties is crucial for its effective application. The following are detailed methodologies for key experiments.

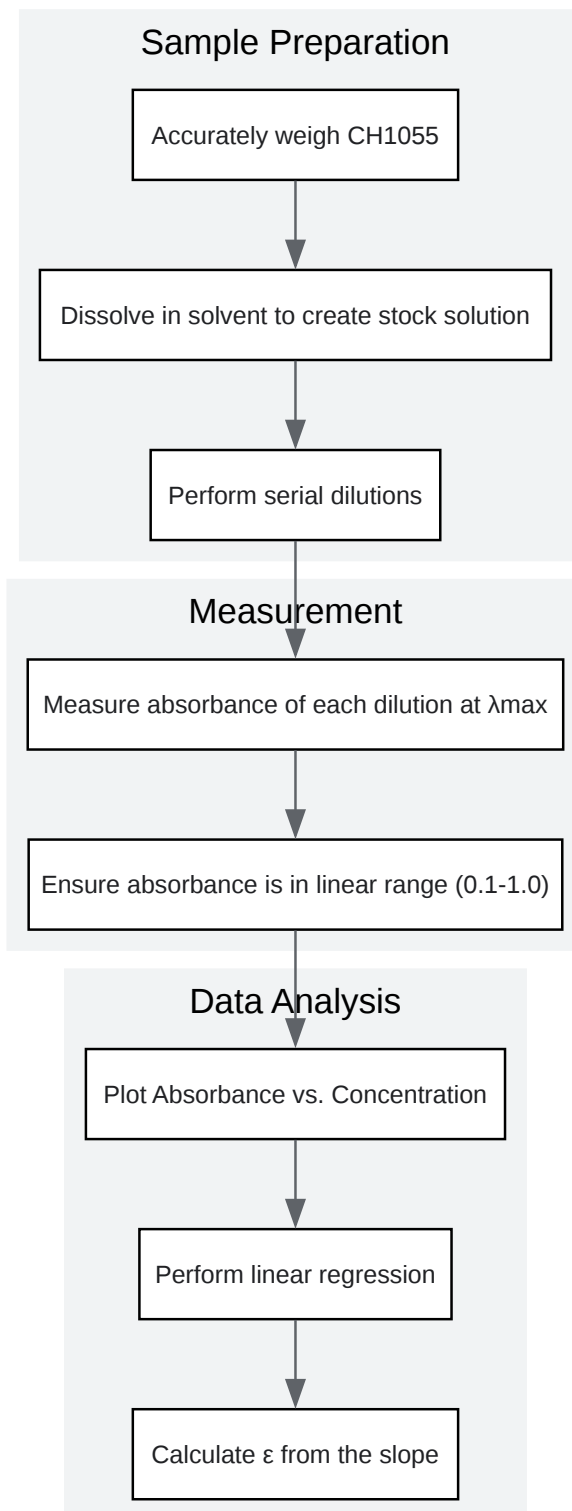
### Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance from its absorbance.

Methodology:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **CH1055** and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
- **Serial Dilutions:** Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.
- **Spectrophotometer Measurement:** Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum ( $\lambda_{\text{abs}} \approx 750 \text{ nm}$ ). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
- **Beer-Lambert Law:** Plot the absorbance at  $\lambda_{\text{abs}}$  versus the concentration of **CH1055**.
- **Calculation:** The molar extinction coefficient ( $\epsilon$ ) is determined from the slope of the resulting linear fit, according to the Beer-Lambert law:  $A = \epsilon c l$ , where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

## Workflow for Molar Extinction Coefficient Determination

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## Workflow for Molar Extinction Coefficient Determination

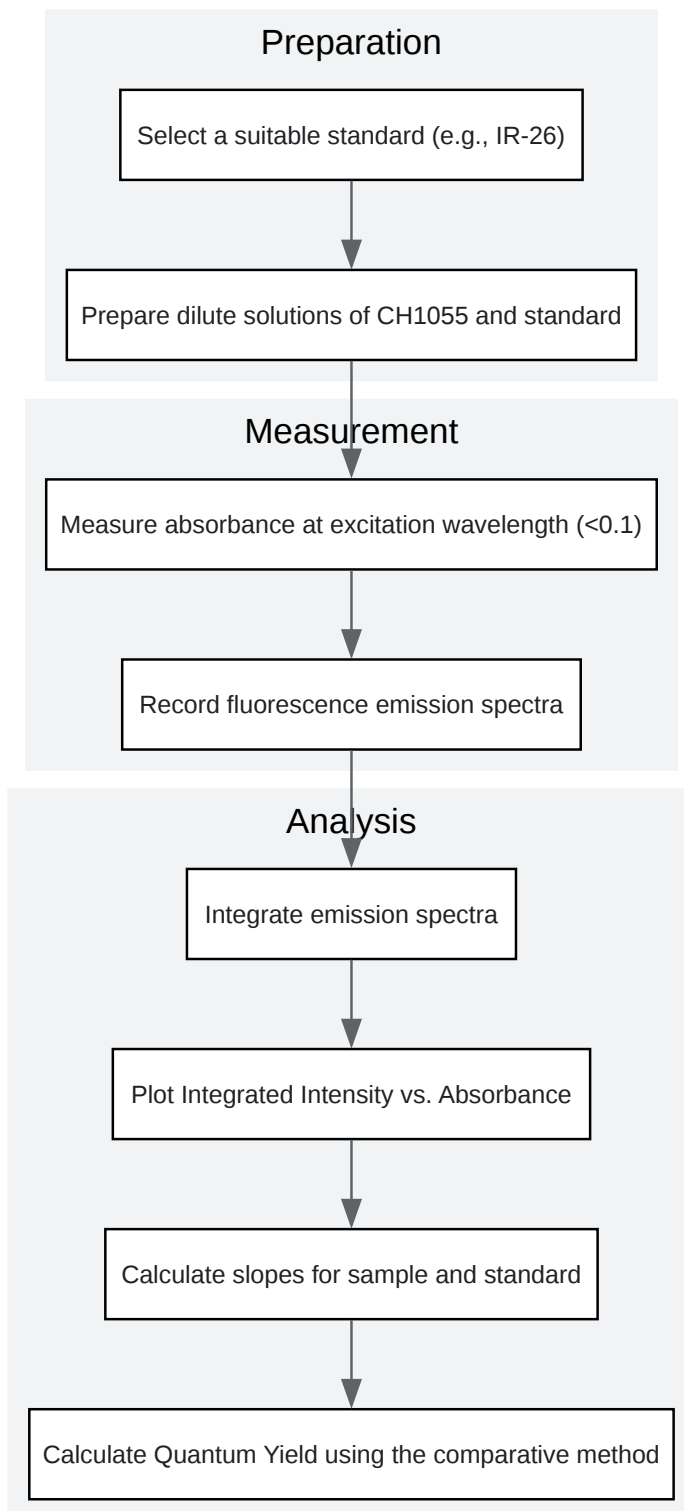
## Determination of Fluorescence Quantum Yield

The fluorescence quantum yield ( $\Phi$ ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

- **Selection of a Standard:** Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to **CH1055** (e.g., IR-26 in a suitable solvent).
- **Preparation of Solutions:** Prepare a series of dilute solutions of both the **CH1055** sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically  $< 0.1$ ) to avoid inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 808 nm).
- **Fluorescence Measurement:** Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
- **Data Analysis:**
  - Integrate the area under the emission spectrum for each solution.
  - Plot the integrated fluorescence intensity versus the absorbance for both the **CH1055** sample and the standard.
  - The quantum yield of **CH1055** ( $\Phi_{\text{sample}}$ ) is calculated using the following equation:  
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$
 where  $\Phi_{\text{std}}$  is the quantum yield of the standard,  $m$  is the slope of the plot of integrated fluorescence intensity versus absorbance, and  $\eta$  is the refractive index of the solvent.

## Workflow for Relative Quantum Yield Determination



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## Workflow for Relative Quantum Yield Determination

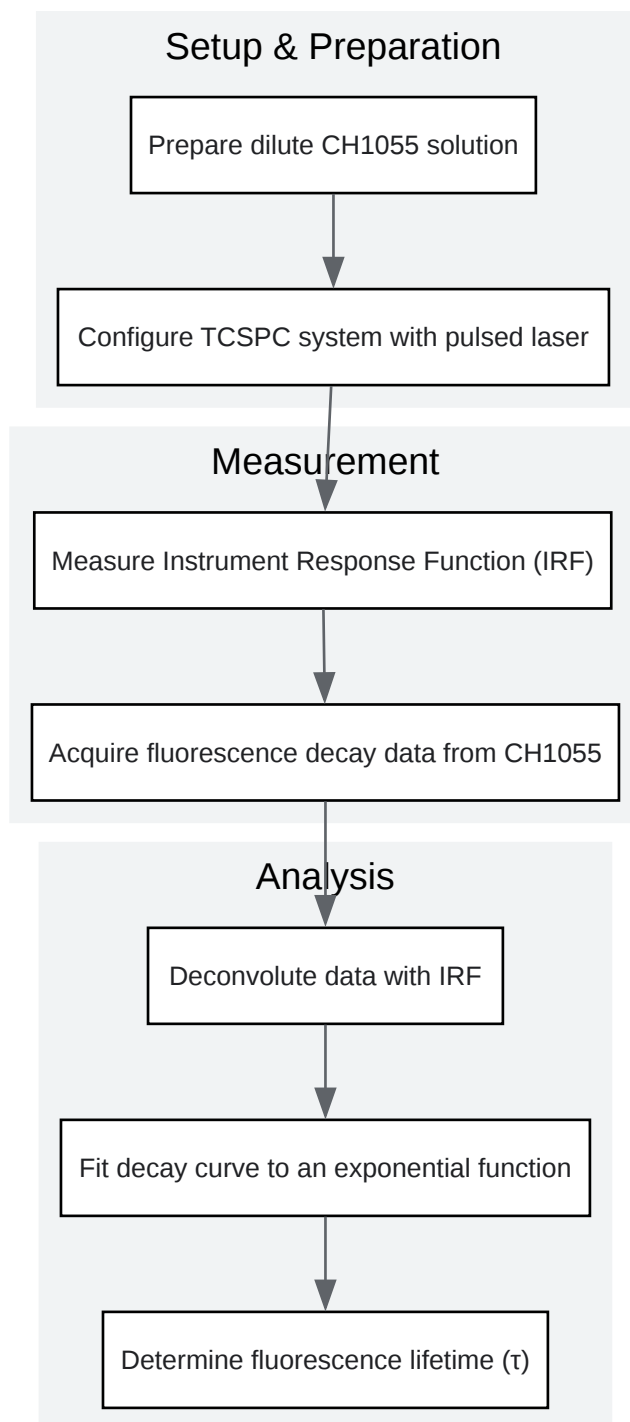
## Determination of Fluorescence Lifetime

Fluorescence lifetime ( $\tau$ ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's environment.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

- **Instrumentation:** Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.
- **Sample Preparation:** Prepare a dilute solution of **CH1055** in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.
- **Instrument Response Function (IRF):** Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
- **Data Acquisition:** Excite the **CH1055** sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
- **Data Analysis:** The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The fluorescence lifetime ( $\tau$ ) is the time constant of the exponential decay.

## Workflow for Fluorescence Lifetime Determination (TCSPC)

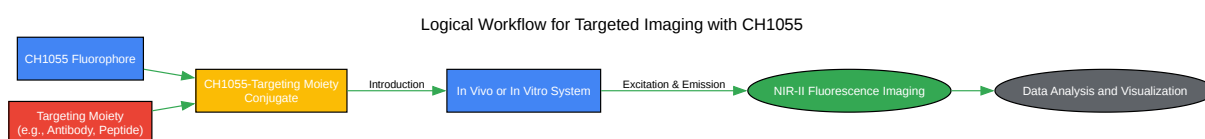
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## Workflow for Fluorescence Lifetime Determination (TCSPC)



## Signaling Pathways and Logical Relationships

**CH1055** is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not known to be directly involved in endogenous signaling pathways. Its application in drug development and research is centered on its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize specific biological targets or processes. The logical relationship in its application is therefore a workflow for targeted imaging.



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### Logical Workflow for Targeted Imaging with **CH1055**

## Conclusion

The **CH1055** fluorophore represents a significant tool for advancing preclinical and potentially clinical imaging due to its favorable spectral properties in the NIR-II window. While key parameters such as its excitation and emission maxima are well-documented, a full characterization of its molar extinction coefficient and fluorescence lifetime in various solvent environments would further enhance its applicability and allow for more quantitative imaging studies. The experimental protocols provided in this guide offer a roadmap for researchers to obtain these critical data points and to fully harness the potential of this promising NIR-II fluorophore.

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